molecular formula C16H23ClN4O4S B12768345 Acetiamine hydrochloride CAS No. 28008-04-0

Acetiamine hydrochloride

Cat. No.: B12768345
CAS No.: 28008-04-0
M. Wt: 402.9 g/mol
InChI Key: GVYHWIVMQYPBOQ-AZJSCORLSA-N
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Description

Acetiamine hydrochloride, also known as acetamidine hydrochloride, is an organic compound with the formula CH₃C(NH)NH₂·HCl. It is the hydrochloride salt of acetamidine, one of the simplest amidines. This compound is used in the synthesis of various nitrogen-bearing compounds and has applications in both industrial and laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Acetiamine hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: In aqueous solution, it hydrolyzes to acetic acid and ammonia. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]

    Decomposition: Upon heating, it releases ammonium chloride and acetonitrile. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]

    Base Treatment: Treatment with a strong base yields free base acetamidine. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, ammonia, and strong bases like potassium hydroxide. The reactions typically occur under controlled temperature conditions to ensure stability and prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include acetic acid, ammonia, ammonium chloride, acetonitrile, and free base acetamidine .

Scientific Research Applications

Acetiamine hydrochloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of acetiamine hydrochloride involves its role as a source of amidine. Amidines are strong Lewis bases, and this compound acts as a weak Lewis acid. It participates in various chemical reactions, forming stable intermediates that are crucial in the synthesis of complex nitrogen compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetiamine hydrochloride is unique due to its ability to act as a precursor for a wide range of nitrogen-bearing compounds. Its reactivity and versatility in forming heterocycles make it distinct from other similar compounds .

Properties

CAS No.

28008-04-0

Molecular Formula

C16H23ClN4O4S

Molecular Weight

402.9 g/mol

IUPAC Name

[(Z)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate;hydrochloride

InChI

InChI=1S/C16H22N4O4S.ClH/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17;/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19);1H/b15-10-;

InChI Key

GVYHWIVMQYPBOQ-AZJSCORLSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C)\SC(=O)C)/C.Cl

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C.Cl

Origin of Product

United States

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